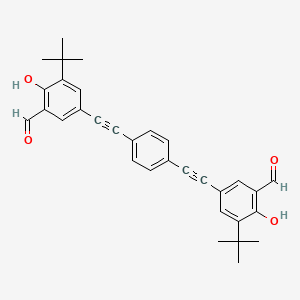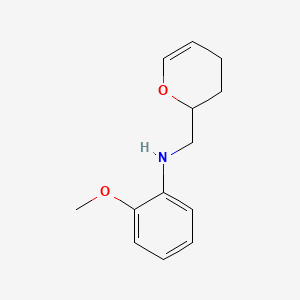
n-((3,4-Dihydro-2h-pyran-2-yl)methyl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline is an organic compound that features a pyran ring fused with an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate aniline derivative under controlled conditions. One common method involves the use of molecular iodine as a catalyst to facilitate the reaction under solvent-free conditions at ambient temperature . Another approach utilizes titanocene-catalyzed reductive domino reactions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and binding affinities are essential to understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran-2-methanol: A related compound with a hydroxyl group instead of a methoxy group.
(3,4-Dihydro-2H-pyran-2-yl)-N-methylmethanamine: A similar compound with a methylamine group.
Uniqueness
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2-methoxyaniline is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a pyran ring and an aniline derivative makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2-methoxyaniline |
InChI |
InChI=1S/C13H17NO2/c1-15-13-8-3-2-7-12(13)14-10-11-6-4-5-9-16-11/h2-3,5,7-9,11,14H,4,6,10H2,1H3 |
Clé InChI |
INEDZAFRZISYQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NCC2CCC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate](/img/structure/B14901697.png)
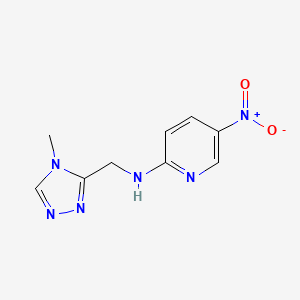
![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
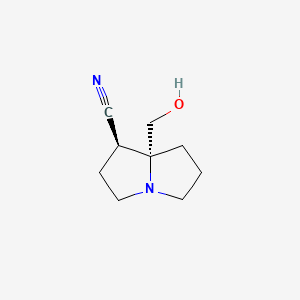
![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
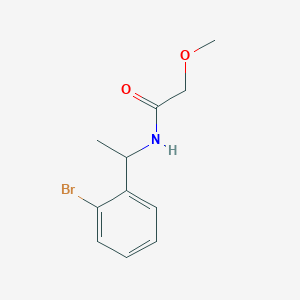
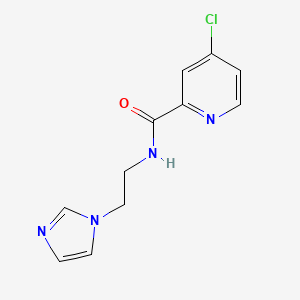
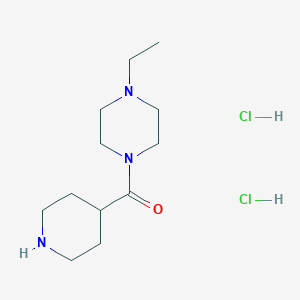
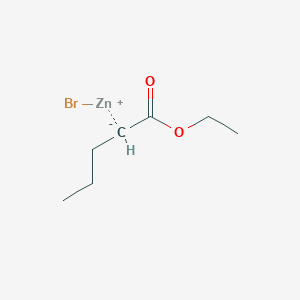

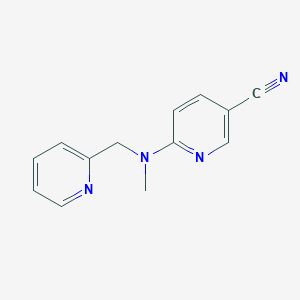

![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
